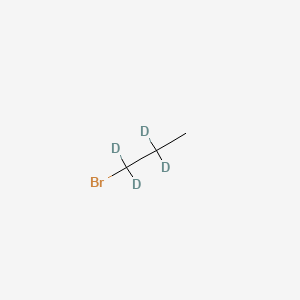

1-Bromopropane-1,1,2,2-d4

Overview

Description

1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is a compound with the linear formula CH3CD2CD2Br . It is a colorless liquid that is used as a solvent . The isotopic purity is 98 atom % D and the assay is 99% (CP). It has a boiling point of 71 °C and a melting point of -110 °C. The density is 1.397 g/mL at 25 °C .

Synthesis Analysis

1-Bromopropane can be synthesized by reacting n-propyl alcohol (n-propanol) with excess hydrobromic acid . The water formed as a by-product is quickly removed from the resulting crude product before purification to give the final product .

Molecular Structure Analysis

The molecular weight of this compound is 127.02 . The SMILES string representation is [2H]C([2H])©C([2H])([2H])Br . The InChI key is CYNYIHKIEHGYOZ-RRVWJQJTSA-N .

Chemical Reactions Analysis

The GC analysis of the product indicated 97.80 % NPB, 1.57 % IPB, 0.20 % dibromopropane on a GC area percent basis . Typically, the exit gas analysis had a reaction completion of greater than 99.5 %. The reactor yield is limited by the selectivity for NPB, typically 96.0-98.4 % .

Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a boiling point of 71 °C and a melting point of -110 °C . The density is 1.397 g/mL at 25 °C . It has a molar mass of 122.993 g·mol −1 .

Scientific Research Applications

Applications and Research Insights

Industrial and Commercial Use : 1-Bromopropane is primarily utilized as an organic solvent across various sectors. Its significant role in replacing more hazardous solvents in garment dry cleaning and vapor degreasing of metals highlights its importance in industries striving for safer and more environmentally friendly operations (Frasch, Dotson, & Barbero, 2011).

Toxicological Studies : Considerable research has been dedicated to understanding the toxicological profiles of 1-Bromopropane. Studies have indicated its neurotoxic and reproductive toxic effects, suggesting potential health risks to workers exposed to the solvent. Research on its neurotoxicity reveals that it can induce symptoms such as numbness, reduced vibration sense, and ataxic gait among exposed individuals. These findings underscore the critical need for stringent occupational safety measures and exposure limits to protect workers (Ichihara, 2005).

Exposure Biomarkers : The development of exposure biomarkers for 1-Bromopropane has been a significant area of research. Identifying reliable biomarkers is crucial for monitoring occupational exposure and ensuring workplace safety. Studies summarizing research results in both metabolism and human population studies provide valuable data for establishing exposure biomarkers, which are essential for assessing and managing risks associated with 1-Bromopropane use (Zhou Zhi-jun, 2012).

Environmental and Health Regulations : The scrutiny of 1-Bromopropane by regulatory bodies like the US Environmental Protection Agency (EPA) highlights the balance between industrial utility and health risks. The EPA's assessment of potential unreasonable risks to workers and consumers underlines the importance of regulatory oversight in managing the use of chemicals with potential health implications (Erickson, 2019).

Mechanism of Action

Target of Action

1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is primarily used as a solvent . It is used in various industries, including the manufacturing of adhesives, aerosol glues, asphalt production, aviation maintenance, and synthetic fiber production . The primary targets of this compound are the substances or materials it is intended to dissolve or interact with in these applications.

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. As a solvent, it works by dissolving or dispersing other substances without undergoing a chemical reaction itself .

Biochemical Pathways

In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to the expulsion of the bromine as a bromide ion and the production of propene .

Pharmacokinetics

It is known that 1-bromopropane, the parent compound, is rapidly metabolized and eliminated from the body . The metabolism of 1-Bromopropane involves oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .

Result of Action

As a solvent, the primary result of the action of this compound is the dissolution or dispersion of other substances. This property is exploited in various industrial applications, such as the manufacturing of adhesives and the production of synthetic fibers .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known to quickly evaporate into the air when released into the environment . In air, it is broken down quickly, with half of 1-Bromopropane being broken down in 2 weeks . Furthermore, 1-Bromopropane that enters surface water is slowly broken down . These environmental factors can influence the efficacy and stability of this compound as a solvent.

Safety and Hazards

1-Bromopropane-1,1,2,2-d4 is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . Occupational exposure to 1-BP has been linked to neurological illnesses . Animal studies show that 1-BP may also cause cancer and reproductive disorders .

Biochemical Analysis

Biochemical Properties

The primary metabolic pathways of 1-Bromopropane-1,1,2,2-d4 in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . Although data on human metabolism of this compound is limited, it is suggested that some of its metabolic pathways in humans are similar to those observed in rodents .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause molecular alterations that are typically associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations have been observed mainly in vitro and in toxicity studies in rodents .

Molecular Mechanism

The molecular mechanism of action of this compound involves its direct interaction or via reactive metabolites with biomolecules, causing molecular alterations that are typically associated with carcinogenesis . These include genotoxicity, oxidative stress, and glutathione depletion .

Temporal Effects in Laboratory Settings

It is known that this compound is well absorbed following ingestion, inhalation, or dermal exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to be dose-dependent . For instance, exposure to this compound has been found to induce dose-dependent neurotoxicity in female workers .

Metabolic Pathways

As mentioned earlier, the primary metabolic pathways of this compound in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .

properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxypyrazolo[1,5-a][1,3,5]triazine](/img/structure/B573351.png)

![1,3-Dioxaspiro[4.6]undecane](/img/structure/B573364.png)